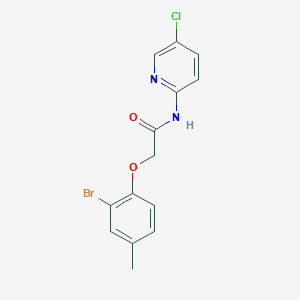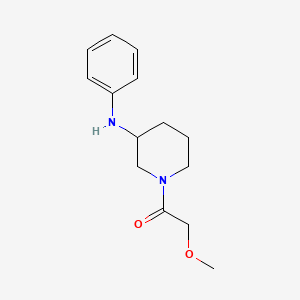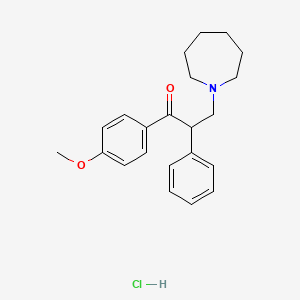
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic properties. BAY 11-7082 has been shown to inhibit various signaling pathways, including NF-κB, STAT3, and JAK/STAT, which are involved in inflammation, cell proliferation, and cancer progression.
Mécanisme D'action
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 exerts its therapeutic effects by inhibiting various signaling pathways, including NF-κB, STAT3, and JAK/STAT. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and cancer progression. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. STAT3 and JAK/STAT are also involved in the regulation of inflammation, cell proliferation, and cancer progression. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 inhibits the activation of STAT3 and JAK/STAT by blocking the phosphorylation and dimerization of STAT proteins.
Biochemical and Physiological Effects
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and inhibition of inflammation. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has also been shown to modulate the expression of various genes involved in cancer progression, inflammation, and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has several advantages for lab experiments, including its high potency and specificity, as well as its ability to inhibit multiple signaling pathways. However, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 also has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 in lab experiments.
Orientations Futures
For 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 research include the development of more potent and selective analogs, identification of novel targets and signaling pathways, and evaluation of its combination therapy with other drugs. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, and further research is needed to explore its therapeutic potential in these diseases.
Méthodes De Synthèse
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-methylphenol with 2-bromoacetyl bromide to form 2-(2-bromo-4-methylphenoxy)acetophenone. This intermediate is then reacted with 5-chloro-2-pyridinylamine and acetic anhydride to form the final product, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide. The synthesis method requires careful control of reaction conditions and purification steps to obtain high purity and yield of the final product.
Applications De Recherche Scientifique
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, prostate, and pancreatic cancer cells. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. In autoimmune disorder research, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been shown to suppress the activation of immune cells and the production of autoantibodies, which are involved in the pathogenesis of various autoimmune diseases, including multiple sclerosis and lupus.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9-2-4-12(11(15)6-9)20-8-14(19)18-13-5-3-10(16)7-17-13/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZUJJDQHZPFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362280 |
Source


|
| Record name | STK064154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6071-79-0 |
Source


|
| Record name | STK064154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051510.png)
![9-(4-methylphenyl)-8-[(3-pyridinylmethyl)thio]-1,9-dihydro-6H-purin-6-one](/img/structure/B6051514.png)
![6-methyl-4-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6051522.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6051523.png)
![2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6051524.png)
![5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6051533.png)
![2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6051538.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B6051544.png)


![methyl 2,2-dimethyl-5-{[(4-methylphenyl)amino]methylene}-4,6-dioxocyclohexanecarboxylate](/img/structure/B6051572.png)
![2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride](/img/structure/B6051584.png)
![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,2-benzenediol](/img/structure/B6051588.png)
![2-bromo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6051594.png)